molecular formula C7H12O4 B064708 (2,3-Dihydroxycyclopentyl)acetic acid CAS No. 180195-94-2

(2,3-Dihydroxycyclopentyl)acetic acid

Cat. No. B064708
M. Wt: 160.17 g/mol
InChI Key: LHOOASPXYCEHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dihydroxycyclopentyl)acetic acid, also known as DHCA, is a naturally occurring compound found in the fruit of the olive tree. DHCA has been the focus of scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid is not fully understood. It is thought to exert its effects through the activation of the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

(2,3-Dihydroxycyclopentyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2,3-Dihydroxycyclopentyl)acetic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. However, one of the limitations of using (2,3-Dihydroxycyclopentyl)acetic acid is that it is not very stable and can degrade over time, which can affect the results of experiments.

Future Directions

There are a number of future directions for research on (2,3-Dihydroxycyclopentyl)acetic acid. One area of research is focused on improving the synthesis method to increase the yield and efficiency of the process. Another area of research is focused on understanding the mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid in more detail. This could lead to the development of more targeted therapies for neurodegenerative diseases and other conditions. Finally, there is also interest in exploring the potential of (2,3-Dihydroxycyclopentyl)acetic acid as a dietary supplement or functional food ingredient, due to its potential health benefits.

Synthesis Methods

(2,3-Dihydroxycyclopentyl)acetic acid can be synthesized through the oxidation of hydroxytyrosol, a compound found in olives. The oxidation is typically carried out using potassium permanganate or hydrogen peroxide as the oxidizing agent. The yield of (2,3-Dihydroxycyclopentyl)acetic acid from this method is typically low, and alternative methods are being explored to increase the yield and efficiency of the synthesis.

Scientific Research Applications

(2,3-Dihydroxycyclopentyl)acetic acid has been the focus of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

180195-94-2

Product Name

(2,3-Dihydroxycyclopentyl)acetic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(2,3-dihydroxycyclopentyl)acetic acid

InChI

InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10)

InChI Key

LHOOASPXYCEHQP-UHFFFAOYSA-N

SMILES

C1CC(C(C1CC(=O)O)O)O

Canonical SMILES

C1CC(C(C1CC(=O)O)O)O

synonyms

Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI)

Origin of Product

United States

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